6-((2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid 6-((2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16542833
InChI: InChI=1S/C23H23ClO10/c1-23(2,22(31)33-21-18(28)16(26)17(27)19(32-21)20(29)30)34-14-9-5-12(6-10-14)15(25)11-3-7-13(24)8-4-11/h3-10,16-19,21,26-28H,1-2H3,(H,29,30)
SMILES:
Molecular Formula: C23H23ClO10
Molecular Weight: 494.9 g/mol

6-((2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid

CAS No.:

Cat. No.: VC16542833

Molecular Formula: C23H23ClO10

Molecular Weight: 494.9 g/mol

* For research use only. Not for human or veterinary use.

6-((2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid -

Specification

Molecular Formula C23H23ClO10
Molecular Weight 494.9 g/mol
IUPAC Name 6-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C23H23ClO10/c1-23(2,22(31)33-21-18(28)16(26)17(27)19(32-21)20(29)30)34-14-9-5-12(6-10-14)15(25)11-3-7-13(24)8-4-11/h3-10,16-19,21,26-28H,1-2H3,(H,29,30)
Standard InChI Key BHOJZVSZYFTIOZ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Synonyms

The compound is systematically named 6-((2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid, reflecting its IUPAC nomenclature. It is interchangeably referred to as fenofibric acid acyl-β-D-glucuronide in pharmacological contexts, emphasizing its role as a phase II metabolite of fenofibric acid .

Molecular and Structural Properties

The molecular structure comprises three distinct regions:

  • Fenofibric acid moiety: A 4-(4-chlorobenzoyl)phenoxy group linked to a 2-methylpropanoyl chain.

  • Glucuronic acid unit: A tetrahydro-2H-pyran ring substituted with hydroxyl and carboxylic acid groups.

  • Ester linkage: Connects the fenofibric acid and glucuronic acid components at the 6-position of the pyran ring .

Table 1: Key Molecular Properties

PropertyValue
CAS Registry Number60318-63-0
Molecular FormulaC₂₃H₂₃ClO₁₀
Molecular Weight494.88 g/mol
SolubilitySoluble in DMSO, methanol
Storage Conditions-80°C (6 months), -20°C (1 month)

The ester bond confers stability under physiological conditions, while the glucuronic acid moiety enhances water solubility for renal excretion .

Pharmacokinetic and Metabolic Profile

Biotransformation Pathways

Fenofibrate, a prodrug, undergoes hydrolysis in the liver to form fenofibric acid, which is subsequently conjugated with glucuronic acid via UDP-glucuronosyltransferase (UGT) enzymes—primarily UGT1A1 and UGT1A3. This conjugation produces the title compound, facilitating its elimination through urinary excretion (60%) and fecal routes .

Table 2: Pharmacokinetic Parameters

ParameterValue
Bioavailability60% (fenofibrate as prodrug)
Tₘₐₓ (Fenofibrate)3.5 hours
Half-life (Fenofibric Acid)20 hours
ExcretionUrine (glucuronides), Feces

Therapeutic Applications and Clinical Relevance

Role in Dyslipidemia Management

Fenofibric acid acyl-β-D-glucuronide is integral to fenofibrate’s efficacy in reducing triglycerides (30–50%) and LDL-C (10–15%), while increasing HDL-C (5–20%). Fixed-dose combinations with statins (e.g., atorvastatin) demonstrate superior triglyceride-lowering effects compared to monotherapies, particularly in patients with mixed dyslipidemia .

Cardiovascular Risk Reduction

By modulating peroxisome proliferator-activated receptor alpha (PPAR-α), fenofibric acid enhances fatty acid oxidation and lipoprotein lipase activity. Epidemiological studies correlate these mechanisms with reduced atherosclerotic cardiovascular disease (ASCVD) risk in high-risk cohorts .

Synthesis and Analytical Characterization

Chemical Synthesis

The compound is synthesized via enzymatic glucuronidation of fenofibric acid using recombinant UGT isoforms. Alternatively, chemical methods involve protecting-group strategies to form the ester linkage between fenofibric acid and glucuronic acid .

Analytical Methods

  • HPLC-MS/MS: Quantifies plasma concentrations with a lower limit of detection (LLOD) of 0.1 ng/mL.

  • NMR Spectroscopy: Confirms structural integrity, particularly the β-configuration of the glucuronide bond .

ConditionStability Duration
-80°C6 months
-20°C1 month
Room TemperatureLimited stability; avoid prolonged exposure

Repeated freeze-thaw cycles degrade the compound; aliquoting in single-use vials is recommended .

Regulatory Status

RegionMarket Share (%)
North America38%
Europe32%
Asia-Pacific25%
Rest of World5%

Future Directions and Research Opportunities

Mechanistic Studies

Ongoing research explores the compound’s role in non-alcoholic fatty liver disease (NAFLD) and its potential anti-inflammatory effects via PPAR-α modulation. Preclinical models suggest benefits in reducing hepatic steatosis and fibrosis .

Novel Formulations

Encapsulation in lipid nanoparticles aims to enhance bioavailability and target specificity, addressing limitations in current fenofibrate therapies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator